molecular formula C8H17Cl3NO4P B570336 Trichloroethyl Phosphate Cyclohexylamine CAS No. 17331-54-3

Trichloroethyl Phosphate Cyclohexylamine

Cat. No.: B570336
CAS No.: 17331-54-3
M. Wt: 328.6 g/mol
InChI Key: YRNOQGAVYPJDDM-UHFFFAOYSA-N
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Description

Trichloroethyl Phosphate Cyclohexylamine is a chemical compound that combines the properties of trichloroethyl phosphate and cyclohexylamine. Trichloroethyl phosphate is known for its use as a flame retardant, plasticizer, and viscosity regulator in various polymers, while cyclohexylamine is an organic compound used in the production of herbicides, antioxidants, and vulcanization accelerators.

Scientific Research Applications

Trichloroethyl Phosphate Cyclohexylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Safety and Hazards

Cyclohexylamine is considered hazardous. It is flammable and harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage, and is suspected of damaging fertility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichloroethyl Phosphate Cyclohexylamine involves the reaction of trichloroethyl phosphate with cyclohexylamine under controlled conditions. The reaction typically takes place in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The process requires careful monitoring to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Trichloroethyl Phosphate Cyclohexylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines and phosphates.

    Substitution: The chlorine atoms in trichloroethyl phosphate can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide and ammonia are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphates, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Trichloroethyl Phosphate Cyclohexylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-chloroethyl) phosphate: A flame retardant and plasticizer with similar properties.

    Cyclohexylamine: An organic compound used in the production of herbicides and antioxidants.

    Tris(2,3-dibromopropyl) phosphate: Another flame retardant with different halogen atoms.

Uniqueness

Trichloroethyl Phosphate Cyclohexylamine is unique due to its combined properties of flame retardancy and amine functionality. This combination allows it to be used in a broader range of applications compared to its individual components.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Trichloroethyl Phosphate Cyclohexylamine involves the reaction of trichloroethyl phosphate with cyclohexylamine in the presence of a catalyst.", "Starting Materials": [ "Trichloroethyl phosphate", "Cyclohexylamine" ], "Reaction": [ "Trichloroethyl phosphate is added to a reaction vessel.", "Cyclohexylamine is slowly added to the reaction vessel while stirring.", "A catalyst, such as triethylamine, is added to the reaction mixture.", "The reaction mixture is heated to a temperature of 50-60°C and stirred for several hours.", "The reaction mixture is then cooled and filtered to remove any solid impurities.", "The resulting product is Trichloroethyl Phosphate Cyclohexylamine, which can be purified by recrystallization or column chromatography." ] }

CAS No.

17331-54-3

Molecular Formula

C8H17Cl3NO4P

Molecular Weight

328.6 g/mol

IUPAC Name

cyclohexanamine;2,2,2-trichloroethyl dihydrogen phosphate

InChI

InChI=1S/C6H13N.C2H4Cl3O4P/c7-6-4-2-1-3-5-6;3-2(4,5)1-9-10(6,7)8/h6H,1-5,7H2;1H2,(H2,6,7,8)

InChI Key

YRNOQGAVYPJDDM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N.C(C(Cl)(Cl)Cl)OP(=O)(O)O

Canonical SMILES

C1CCC(CC1)N.C(C(Cl)(Cl)Cl)OP(=O)(O)O

Synonyms

2,2,2-Trichloro-ethanol Dihydrogen Phosphate Compd. With Cyclohexylamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloroethyl Phosphate Cyclohexylamine
Reactant of Route 2
Reactant of Route 2
Trichloroethyl Phosphate Cyclohexylamine
Reactant of Route 3
Trichloroethyl Phosphate Cyclohexylamine
Reactant of Route 4
Trichloroethyl Phosphate Cyclohexylamine
Reactant of Route 5
Reactant of Route 5
Trichloroethyl Phosphate Cyclohexylamine
Reactant of Route 6
Trichloroethyl Phosphate Cyclohexylamine

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